molecular formula C3H6AsClO2 B14686983 2-Chloro-4-methyl-1,3,2-dioxarsolane CAS No. 24630-36-2

2-Chloro-4-methyl-1,3,2-dioxarsolane

Cat. No.: B14686983
CAS No.: 24630-36-2
M. Wt: 184.45 g/mol
InChI Key: URGFBLVHDHKERI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C3H6AsClO2 It is a heterocyclic compound containing arsenic, chlorine, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1,3,2-dioxarsolane typically involves the reaction of arsenic trichloride with 2-chloro-1,3-propanediol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,3,2-dioxarsolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides.

    Reduction: Reduction reactions can convert the compound into different arsenic-containing species.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Scientific Research Applications

2-Chloro-4-methyl-1,3,2-dioxarsolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-1,3,2-dioxaphospholane: A similar compound containing phosphorus instead of arsenic.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another related compound with a different substitution pattern.

Uniqueness

2-Chloro-4-methyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its structure, which imparts distinct chemical and biological properties compared to its phosphorus analogs

Properties

CAS No.

24630-36-2

Molecular Formula

C3H6AsClO2

Molecular Weight

184.45 g/mol

IUPAC Name

2-chloro-4-methyl-1,3,2-dioxarsolane

InChI

InChI=1S/C3H6AsClO2/c1-3-2-6-4(5)7-3/h3H,2H2,1H3

InChI Key

URGFBLVHDHKERI-UHFFFAOYSA-N

Canonical SMILES

CC1CO[As](O1)Cl

Origin of Product

United States

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